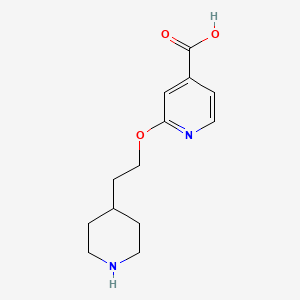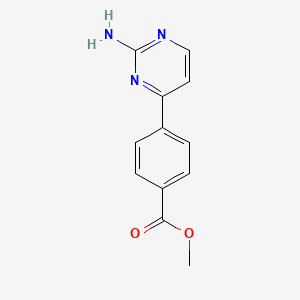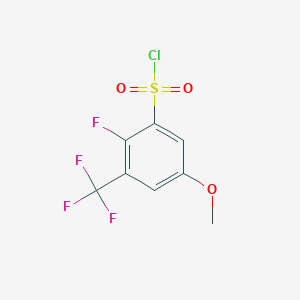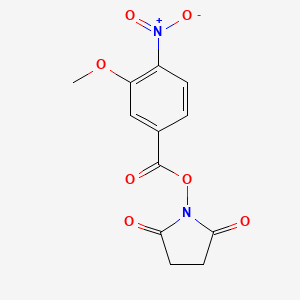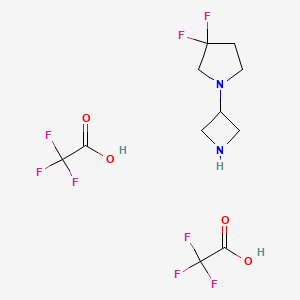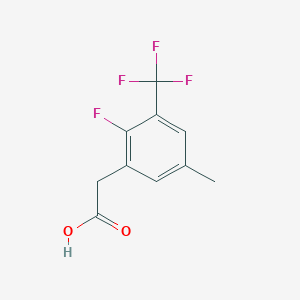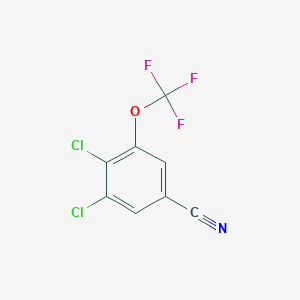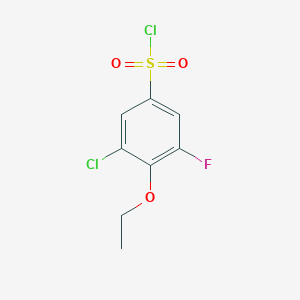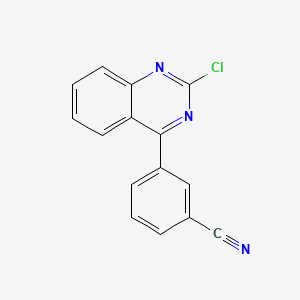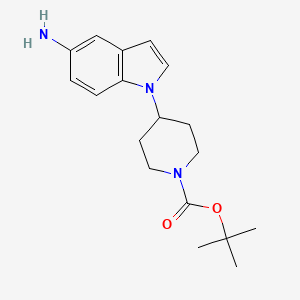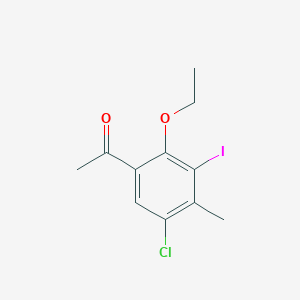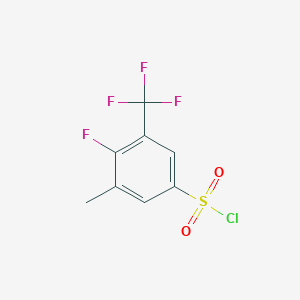
4-氟-3-甲基-5-(三氟甲基)苯磺酰氯
描述
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H5ClF4O2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of fluoro, methyl, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.
科学研究应用
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
Target of Action
It is known that this compound is used as an organic sulfonylating agent , which suggests that its targets could be various biological molecules that undergo sulfonylation.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . Sulfonylation is a type of chemical reaction where a sulfonyl group is introduced into a molecule. This can result in significant changes to the molecule’s properties, such as its reactivity, solubility, and binding affinity.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture , which means its stability and reactivity could be affected by humidity levels in the environment.
生化分析
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with the sulfonyl chloride group, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic processes, leading to alterations in cellular energy production and utilization . Additionally, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can modulate the expression of genes related to cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the sulfonyl chloride group to nucleophilic sites on biomolecules, such as amino acids in proteins . This binding can lead to the inhibition or activation of enzymes, depending on the specific interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and should be stored under inert gas conditions to maintain its stability . Over time, degradation products may form, which can influence the long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to the accumulation of intermediate metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall efficacy in experimental applications.
Subcellular Localization
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-methyl-5-(trifluoromethyl)benzene. This can be achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride involves large-scale sulfonylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its desired form.
化学反应分析
Types of Reactions
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), sodium methoxide (NaOCH3), and thiourea (NH2CSNH2) are commonly used under mild to moderate temperature conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl Fluorides: Formed by reduction with LiAlH4.
Carboxylic Acids and Aldehydes: Formed by oxidation of the methyl group.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloro group instead of a fluoro group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the fluoro and methyl groups.
4-Fluoro-3-methylbenzoyl chloride: Contains a benzoyl chloride group instead of a sulfonyl chloride group.
Uniqueness
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the combination of fluoro, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and suitable for various synthetic applications.
属性
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBTPWUQLABQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


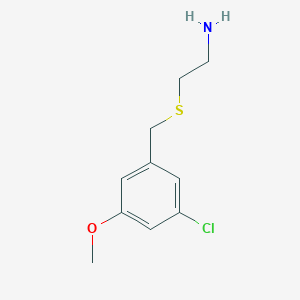
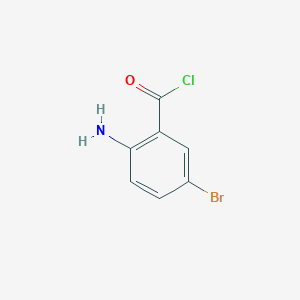
![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
